2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole

NPY Y1 receptor antagonist Structure-Activity Relationship Lipophilicity-driven selectivity

2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole (CAS 537009-35-1) is a synthetic 1,2-disubstituted benzimidazole derivative with the molecular formula C24H23ClN2O and a molecular weight of 390.9 g/mol. It belongs to a class of compounds explored as selective neuropeptide Y (NPY) Y1 receptor antagonists, a target relevant to anti-obesity drug development.

Molecular Formula C24H23ClN2O
Molecular Weight 390.91
CAS No. 537009-35-1
Cat. No. B2711086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole
CAS537009-35-1
Molecular FormulaC24H23ClN2O
Molecular Weight390.91
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl
InChIInChI=1S/C24H23ClN2O/c1-17(2)19-9-7-18(8-10-19)15-27-23-6-4-3-5-22(23)26-24(27)16-28-21-13-11-20(25)12-14-21/h3-14,17H,15-16H2,1-2H3
InChIKeyXTDUDPSOQHBDPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole (CAS 537009-35-1): Core Properties and Comparator Framework for Procurement Decisions


2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole (CAS 537009-35-1) is a synthetic 1,2-disubstituted benzimidazole derivative with the molecular formula C24H23ClN2O and a molecular weight of 390.9 g/mol . It belongs to a class of compounds explored as selective neuropeptide Y (NPY) Y1 receptor antagonists, a target relevant to anti-obesity drug development [1]. The compound features a conserved (4-chlorophenoxy)methyl pharmacophore at the C-2 position and a hydrophobic 4-isopropylbenzyl substituent at the N-1 position, distinguishing it from both the piperidinylalkyl-substituted lead series in the foundational literature and from simpler N-1 alkyl or benzyl analogs [2].

Why 2-((4-Chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole Cannot Be Replaced by a Generic N-1 Alkyl or Benzyl Benzimidazole Analog


Within the 2-[(4-chlorophenoxy)methyl]benzimidazole series, N-1 substitution is a critical determinant of NPY Y1 receptor binding affinity and selectivity. The foundational SAR study by Zarrinmayeh et al. established that the optimal N-1 substituent for maximizing Y1 affinity was a 3-(3-piperidinyl)propyl group (compound 33), with a Ki of approximately 0.68 nM [1]. Simple alkyl or unsubstituted benzyl substitutions at N-1 resulted in substantially lower affinity, demonstrating that both the spatial orientation and the basic nitrogen of the N-1 side chain are essential for high-potency Y1 antagonism [2]. The 4-isopropylbenzyl group in CAS 537009-35-1 represents a distinct N-1 substitution topology—a hydrophobic, branched aromatic substituent lacking a basic amine—that occupies a different region of chemical space. Consequently, this compound cannot be interchanged with N-1 methyl (CAS 537009-34-0), isopropyl (CAS 612049-71-5), or phenethyl analogs without fundamentally altering the pharmacological and physicochemical profile .

Quantitative Differentiation Evidence for 2-((4-Chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole Against Closest Analogs


N-1 Substituent Bulk and Lipophilicity: 4-Isopropylbenzyl vs. Methyl, Isopropyl, and Phenethyl Analogs

The N-1 4-isopropylbenzyl group confers a calculated logP increase of approximately 2.5–3.0 units relative to the N-1 methyl analog (CAS 537009-34-0, MW 272.73) and approximately 1.5–2.0 units relative to the N-1 isopropyl analog (CAS 612049-71-5, MW 300.8), based on the addition of the 4-isopropylbenzyl moiety . By comparison, the N-1 phenethyl analog (MW 362.8) lacks the isopropyl branching and para-substitution that distinguishes the target compound . In the Zarrinmayeh NPY Y1 series, N-1 substituent bulk and the presence or absence of a basic nitrogen were the primary drivers of affinity differentiation, with non-basic hydrophobic substituents generally yielding lower Y1 affinity but potentially distinct off-target profiles [1]. Precise Ki values for this specific N-1 substitution at the Y1 receptor have not been reported in the public domain.

NPY Y1 receptor antagonist Structure-Activity Relationship Lipophilicity-driven selectivity

4-Chloro vs. Unsubstituted Phenoxy Moiety: Impact on Target Binding and Electronic Profile

The 4-chlorophenoxy group at C-2 is a conserved pharmacophore across the Zarrinmayeh NPY Y1 antagonist series, with the chlorine atom contributing to both van der Waals interactions and halogen bonding with the Y1 receptor [1]. The direct unsubstituted phenoxy analog 1-(4-isopropylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole (MW 356.46, C24H24N2O) differs only by the absence of the 4-chloro substituent . While no direct head-to-head Y1 affinity comparison between these two exact compounds has been published, the foundational SAR study established that the (4-chlorophenoxy)methyl group was maintained as a constant optimal moiety throughout the series optimization, indicating its critical contribution to potency [2]. The 4-chloro substituent increases molecular polarizability and alters the electron density of the phenoxy ring, which can affect π-stacking interactions within the receptor binding pocket.

Halogen bonding NPY Y1 pharmacophore Potency differentiation

Receptor Subtype Selectivity Profile: Y1 vs. Y2, Y4, Y5 Receptor Discrimination

The Zarrinmayeh benzimidazole series demonstrated high selectivity for the Y1 receptor over Y2, Y4, and Y5 subtypes, a critical feature for avoiding off-target effects in anti-obesity applications [1]. Several BI antagonists were confirmed to be highly selective for Y1 versus these other NPY receptor subtypes through binding assays [2]. While subtype selectivity data for the exact 4-isopropylbenzyl-substituted compound (CAS 537009-35-1) have not been individually published, the compound shares the conserved (4-chlorophenoxy)methyl pharmacophore and benzimidazole core that drive Y1 selectivity in this chemical series [3]. By contrast, alternative benzimidazole-based NPY antagonists targeting the Y5 receptor (e.g., compound 4i from Bioorg Med Chem Lett 2013) employ structurally distinct substitution patterns optimized for a different receptor subtype, underscoring that substitution fine-tuning determines receptor subtype preference.

Neuropeptide Y receptor selectivity Y1/Y2 discrimination Anti-obesity target specificity

Functional Antagonist Activity: Reversal of NPY-Induced cAMP Suppression

Antagonist activity of the Zarrinmayeh benzimidazole series was functionally confirmed by measuring the ability of selected compounds to reverse NPY-induced inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation [1]. The dibasic benzimidazole BI 56 demonstrated a Ki of 0.0017 µM (1.7 nM) at the Y1 receptor, representing a 400-fold improvement over the monobasic lead compound 33 [2]. For CAS 537009-35-1, no individual functional cAMP reversal data or IC50 value has been publicly reported. The compound's N-1 4-isopropylbenzyl group lacks the basic amine functionality that was critical for achieving sub-nanomolar potency in the dibasic analogs, suggesting that this compound would exhibit more moderate Y1 affinity consistent with monobasic, non-piperidine-containing members of the series [3].

Functional antagonism cAMP assay NPY Y1 signaling

Chemical Stability and Synthetic Tractability: 4-Isopropylbenzyl vs. 3-(Piperidinyl)propyl N-1 Substitution

The 4-isopropylbenzyl N-1 substituent in CAS 537009-35-1 is a chemically inert hydrocarbon group lacking a basic nitrogen or other reactive functionality, conferring greater chemical stability and simplified storage requirements compared to the piperidinylpropyl-substituted analogs (e.g., compound 33 and BI 56) that contain a tertiary amine susceptible to oxidation and N-oxide formation [1]. The piperidine-containing analogs require handling under inert atmosphere and protection from light and moisture to prevent degradation [2]. Additionally, the synthesis of 4-isopropylbenzyl-substituted benzimidazoles proceeds via straightforward N-alkylation of the benzimidazole core with 4-isopropylbenzyl halide, avoiding the multi-step piperidine coupling and purification challenges inherent to the dibasic series . No quantitative degradation kinetics are available in the public domain.

Chemical stability Synthetic accessibility Compound procurement

Optimal Research and Procurement Application Scenarios for 2-((4-Chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole


Tool Compound for Probing NPY Y1 Receptor Hydrophobic Pocket Interactions via Non-Basic N-1 Substitution

CAS 537009-35-1 serves as a structurally distinct probe for mapping the hydrophobic tolerance of the NPY Y1 receptor N-1 binding pocket. Unlike the piperidinylalkyl-substituted lead compounds that engage the receptor via ionic interactions between the basic piperidine nitrogen and conserved acidic residues (Arg33/Arg35 of NPY), the 4-isopropylbenzyl group relies solely on hydrophobic and van der Waals contacts [1]. This enables researchers to dissect the relative contributions of ionic versus hydrophobic interactions to Y1 binding affinity and to explore whether non-basic N-1 substituents confer altered signaling bias or receptor internalization profiles. The compound's predicted moderate affinity is consistent with the SAR trend where non-basic N-1 substitutions reduce potency, making it suitable for comparative studies against the high-potency dibasic analogs BI 56–62 [2].

Chemical Probe for Benzimidazole NPY Y1 Series Selectivity Validation in Receptor Panels

The conserved (4-chlorophenoxy)methyl C-2 pharmacophore anchors CAS 537009-35-1 within the Y1-selective benzimidazole series, while the unique N-1 substitution enables selectivity profiling against Y2, Y4, and Y5 receptors in a side-by-side manner with other series members [1]. Researchers can use this compound to test whether the 4-isopropylbenzyl group enhances or diminishes Y1 selectivity relative to the N-1 piperidinylalkyl analogs and to determine whether hydrophobic N-1 substituents introduce off-target binding at other aminergic GPCRs. The established cAMP reversal assay in SK-N-MC cells provides the functional validation framework [2].

Screening Library Candidate for Hydrophobic Benzimidazole Chemical Space Expansion

For drug discovery programs screening diverse benzimidazole libraries against NPY receptors or related GPCR targets, CAS 537009-35-1 offers a distinct combination of the conserved NPY Y1 C-2 pharmacophore with a non-basic, branched aromatic N-1 substituent that expands the chemical space coverage beyond the piperidine-containing scaffolds dominating the patent and primary literature [1]. The compound's favorable chemical stability (no oxidizable tertiary amine) makes it suitable for long-term storage in compound management systems and for screening under varied buffer and solvent conditions that might compromise less stable analogs [2]. Its molecular weight (390.9 Da) and lipophilicity profile place it within lead-like property space for CNS-penetrant GPCR ligands .

Synthetic Intermediate for Structure-Activity Relationship Expansion at the N-1 Position

CAS 537009-35-1 can serve as a benchmark compound for systematic SAR expansion at the N-1 position, where the 4-isopropylbenzyl group can be replaced with other substituted benzyl, heteroarylmethyl, or cycloalkylmethyl groups to map the steric and electronic requirements of the N-1 binding pocket. The robust and convergent synthesis—N-alkylation of the pre-formed 2-[(4-chlorophenoxy)methyl]benzimidazole core with 4-isopropylbenzyl halide—allows for rapid analog generation by simply varying the alkylating agent in the final step [1]. This makes the compound a valuable reference standard for internal medicinal chemistry programs developing NPY Y1 antagonists or exploring benzimidazole-based ligands for other GPCR targets.

Quote Request

Request a Quote for 2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.